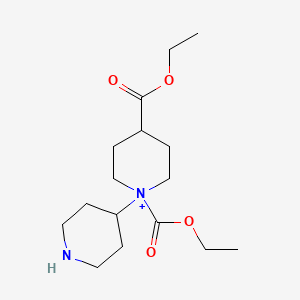
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate is a compound that belongs to the class of dihydropyridines These compounds are known for their wide range of biological activities and are extensively used in the pharmaceutical industry The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be synthesized using the Hantzsch reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions using a heterogeneous catalyst such as magnesium spinel ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the reaction mixture at a specific temperature for a certain period, followed by purification of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines or other reduced forms of the compound .
科学研究应用
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases, such as hypertension and cardiovascular disorders.
作用机制
The mechanism of action of diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction and neurotransmitter release. The compound’s ability to modulate calcium channels makes it a potential candidate for treating cardiovascular diseases .
相似化合物的比较
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
属性
分子式 |
C16H29N2O4+ |
|---|---|
分子量 |
313.41 g/mol |
IUPAC 名称 |
diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate |
InChI |
InChI=1S/C16H29N2O4/c1-3-21-15(19)13-7-11-18(12-8-13,16(20)22-4-2)14-5-9-17-10-6-14/h13-14,17H,3-12H2,1-2H3/q+1 |
InChI 键 |
UEKPCEIYMUCSGP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC[N+](CC1)(C2CCNCC2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


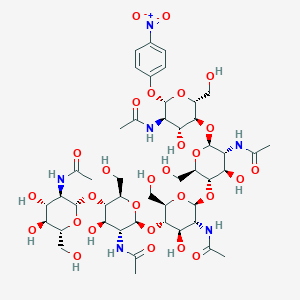
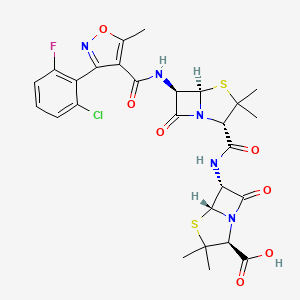
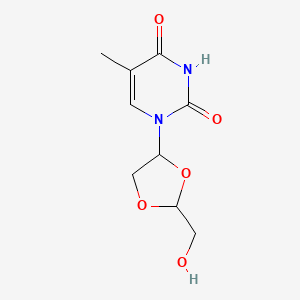



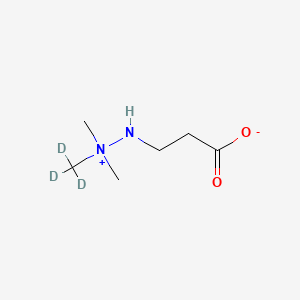
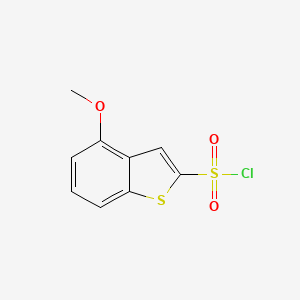
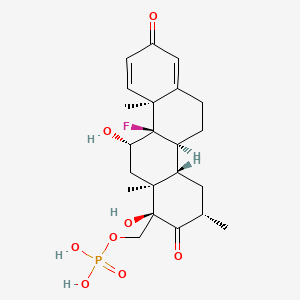
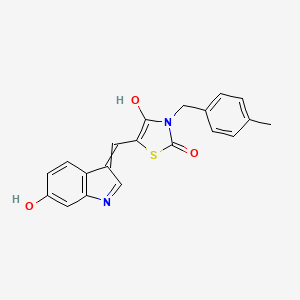

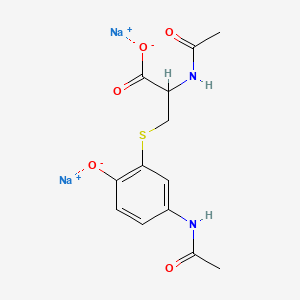
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
